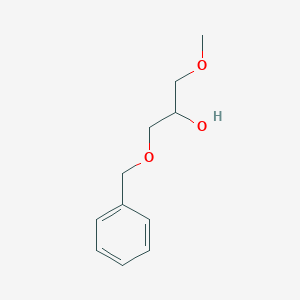![molecular formula C22H15Cl2N3O5 B14155396 methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate CAS No. 6236-38-0](/img/structure/B14155396.png)
methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate is a complex organic compound that features a combination of indole, pyrimidine, and dichlorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate typically involves multi-step organic synthesis. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of 3-acetylindole with 2,3-dichlorobenzaldehyde in the presence of a base such as potassium hydroxide in a solvent like ethanol. This is followed by cyclization and esterification steps to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt cellular pathways and processes, leading to effects such as reduced cell proliferation or induced apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside are pyrimidine analogs with anticancer properties.
Dichlorophenyl Compounds: Dichlorophenyl-based compounds like diclofenac and chloramphenicol are known for their anti-inflammatory and antibiotic activities, respectively.
Uniqueness
Methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate is unique due to its combination of indole, pyrimidine, and dichlorophenyl moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
6236-38-0 |
|---|---|
Molecular Formula |
C22H15Cl2N3O5 |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
methyl 2-[3-[(E)-[1-(2,3-dichlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C22H15Cl2N3O5/c1-32-18(28)11-26-10-12(13-5-2-3-7-16(13)26)9-14-20(29)25-22(31)27(21(14)30)17-8-4-6-15(23)19(17)24/h2-10H,11H2,1H3,(H,25,29,31)/b14-9+ |
InChI Key |
BTSQXFOZHSVEGV-NTEUORMPSA-N |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
![1-[(1R,2S)-2-hydroxycyclohexyl]ethanone](/img/structure/B14155323.png)
![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)
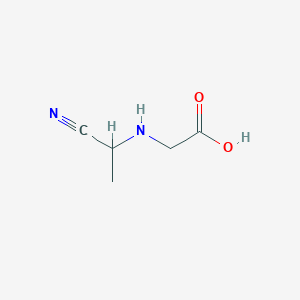
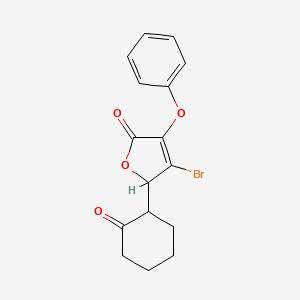
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)

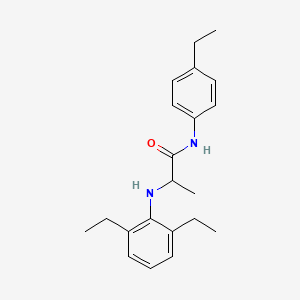

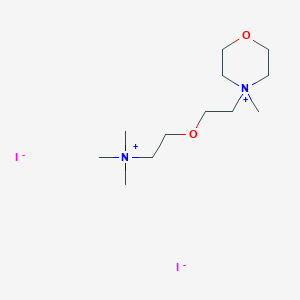
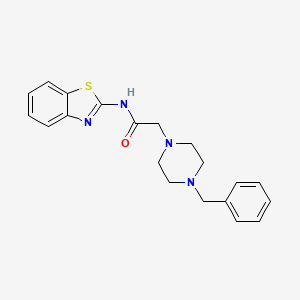
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
